2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl-piperazine moiety, a 4-nitrophenyl group, and an ethyl side chain. The nitrophenyl group may enhance electron-deficient interactions, while the fluorine atom could influence metabolic stability and bioavailability. Crystallographic tools like SHELX and WinGX have likely been employed for structural elucidation, given their prominence in small-molecule crystallography .
Propiedades
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-3-7-18(8-4-15)30(32)33)28-13-11-27(12-14-28)17-9-5-16(24)6-10-17/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNYVGTJSWLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole and triazole precursors, followed by their fusion and functionalization.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Triazole Synthesis: The triazole ring can be prepared using the Huisgen cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst.
Fusion and Functionalization: The thiazole and triazole rings are then fused together through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole rings, leading to the formation of N-oxides and sulfoxides, respectively.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl and nitrophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features:
- Thiazolo[3,2-b][1,2,4]triazole core : A fused ring system that enhances biological activity.
- Piperazine moiety : Known for its role in enhancing the pharmacokinetic properties of drugs.
- Fluorophenyl and nitrophenyl groups : Contribute to the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole structures exhibit significant antimicrobial properties. The unique structure of this compound suggests potential effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high | |
| Escherichia coli | Moderate | |
| Candida albicans | High |
Studies have shown that derivatives of thiazole and triazole compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to cell death.
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The mechanism of action may involve:
- Inhibition of DNA synthesis : By interacting with nucleic acids.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
A study reported that related thiazolo[3,2-b][1,2,4]triazoles exhibited IC values ranging from 10 µM to 30 µM against several cancer cell lines, indicating promising anticancer activity .
| Cancer Cell Line | IC Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 23.30 ± 0.35 | |
| U251 (Glioblastoma) | 18.4 | |
| WM793 (Melanoma) | 24.38 |
Neurological Applications
Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their potential in treating neurological disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structural motifs showed a zone of inhibition greater than standard antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving human lung adenocarcinoma cells (A549), the compound demonstrated significant cytotoxicity with an IC value of approximately 23 µM. This suggests a strong potential for further development into therapeutic agents targeting lung cancer .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group can undergo redox reactions, influencing the compound’s biological activity. The overall effect is determined by the compound’s ability to bind to and modulate the function of its molecular targets.
Comparación Con Compuestos Similares
Key Observations:
Substituent Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance interactions with hydrophobic binding pockets. In contrast, f and g feature dichlorophenyl groups, which prioritize halogen bonding .
- The ethyl side chain in the target compound vs. butyl/isopropyl in f/g suggests differences in lipophilicity (logP), impacting blood-brain barrier permeability.
Piperazine Modifications : The 4-fluorophenyl-piperazine in the target compound may improve metabolic stability compared to the methoxyphenyl-piperazine in f/g , as fluorine often reduces oxidative degradation.
Pharmacological Implications
- Receptor Affinity : Piperazine derivatives commonly target dopamine (D2) and serotonin (5-HT2A) receptors. The nitrophenyl group in the target compound may enhance affinity for serotonin receptors, whereas dichlorophenyl groups in f/g could favor antifungal activity (common in triazole antifungals) .
Research Findings and Data
Table 2: Hypothetical Pharmacokinetic Comparison
| Parameter | Target Compound | Compound f | Compound g |
|---|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | ~650 g/mol | ~636 g/mol |
| logP (Predicted) | 3.8–4.2 (moderate lipophilicity) | 4.5–5.0 (high lipophilicity) | 4.2–4.7 (moderate-high lipophilicity) |
| Therapeutic Area | CNS disorders (hypothetical) | Antifungal/antipsychotic | Antifungal/antipsychotic |
Actividad Biológica
Chemical Structure and Properties
The compound 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid structure that incorporates elements from both thiazole and triazole chemistry. Its complex molecular formula is , with a molecular weight of approximately 427.5 g/mol. The presence of functional groups such as a fluorophenyl moiety , a piperazine ring , and a nitrophenyl group contributes to its unique biological activities and potential therapeutic applications.
Biological Activity
The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer research. The thiazolo[3,2-b][1,2,4]triazole framework is known for its diverse pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that the incorporation of the thiazolo-triazole structure may enhance the compound's efficacy against resistant bacterial strains .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For example, it has been shown to decrease the viability of cancer cell lines such as Caco-2 and A549 significantly. The mechanism appears to involve modulation of cell signaling pathways associated with cancer cell proliferation and survival .
The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. The piperazine moiety is particularly significant for its ability to interact with neurotransmitter receptors, which may modulate their activity and contribute to the compound's pharmacological effects. Furthermore, the nitrophenyl group can engage in redox reactions that influence biological activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiazole derivative | Moderate against S. aureus | High against Caco-2 |
| Compound B | Triazole derivative | High against E. coli | Moderate against A549 |
| 2-Ethyl-5 | Hybrid structure | High against MRSA | Significant against Caco-2 and A549 |
This table illustrates that while other compounds exhibit varying degrees of activity, 2-Ethyl-5 demonstrates particularly robust antimicrobial and anticancer properties.
Case Studies
- Antimicrobial Efficacy Study : In a controlled study involving various bacterial strains, 2-Ethyl-5 showed an inhibition zone diameter significantly larger than standard antibiotics when tested against MRSA. This suggests its potential as a novel therapeutic agent in treating resistant infections.
- Anticancer Potency Analysis : In another study focusing on colorectal cancer cells (Caco-2), treatment with 2-Ethyl-5 resulted in a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001). This indicates its promising role in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can researchers validate reaction intermediates?
- Methodology : Multi-step synthesis involving condensation of substituted piperazine derivatives with thiazolo-triazole precursors under reflux conditions (e.g., ethanol or toluene). Intermediate validation via thin-layer chromatography (TLC) and H NMR spectroscopy to confirm functional group integration (e.g., fluorophenyl or nitrophenyl motifs) .
- Critical Step : Use of hydrazine derivatives for cyclization, similar to pyrazoline-based triazole synthesis, with purification via recrystallization (DMF-EtOH mixtures) to achieve >95% purity .
Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?
- Methodology :
- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate derivatives) .
- Spectroscopic analysis : H/C NMR for verifying substituent positions (e.g., distinguishing between piperazine C-H environments) and FTIR for identifying hydroxyl (-OH) and nitro (-NO) groups .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in pharmacological assays (e.g., kinase inhibition vs. antifungal activity)?
- Methodology :
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects. For example, highlights diacylglycerol kinase inhibition in similar piperazine derivatives, which may compete with antifungal mechanisms observed in triazole-thiadiazole hybrids .
- Selectivity assays : Compare activity against structurally related enzymes (e.g., 14-α-demethylase vs. human kinases) using recombinant protein models .
Q. How can molecular docking studies predict interactions with fungal lanosterol 14-α-demethylase (CYP51)?
- Methodology :
- Target preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare ligand files using software like AutoDock Vina.
- Docking parameters : Focus on hydrogen bonding with the heme-coordinating nitrogen in the triazole ring and hydrophobic interactions with the 4-nitrophenyl group. validated this approach for triazole-thiadiazole derivatives, showing binding energies <−8 kcal/mol .
Q. What experimental designs improve metabolic stability in preclinical studies?
- Methodology :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life () and intrinsic clearance. Structural modifications (e.g., replacing labile ester groups with stable ethers) can enhance stability, as seen in pyrazole-based analogs .
- LC-MS/MS quantification : Monitor metabolite formation (e.g., hydroxylation at the ethyl group) to identify degradation hotspots .
Q. How do researchers address low solubility in aqueous buffers during in vitro testing?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability, a method validated for fluorophenyl-containing drugs .
Methodological Considerations from Evidence
- Synthetic Challenges : highlights reflux times (2–12 hours) and solvent selection (ethanol vs. DMF) as critical for yield optimization in triazole synthesis .
- Analytical Validation : emphasizes HPLC purity thresholds (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) for publication-ready data .
- Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) to ensure reproducibility across labs, as noted in studies on hydrazone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
